molecular formula C18H21NO4S B2542266 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1448054-49-6

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2542266
CAS No.: 1448054-49-6
M. Wt: 347.43
InChI Key: MOCZXDZXLSAADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

One potential application area for sulfonamide derivatives, as indicated by the research on zinc phthalocyanine derivatives, is in photodynamic therapy for cancer treatment. These compounds have been shown to possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Computational Analysis

Sulfonamide derivatives have also been extensively studied using spectroscopic and computational methods, providing insights into their molecular and electronic structures. Such analyses can help predict the stability and reactivity of these molecules, which is crucial for their application in various fields, including medicinal chemistry and materials science (Mahmood, Akram, & Lima, 2016).

Antitumor Activity

Further research into sulfonamide derivatives has revealed their potential antitumor activity. Studies have synthesized and evaluated various sulfonamide compounds for their in vitro antitumor properties, identifying several with promising activity. This suggests that N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide could be investigated for similar biological activities (Teijeira et al., 1996).

Drug Synthesis and Modification

The structural modification of sulfonamide compounds to enhance their biological activity or selectivity is another area of interest. Research has shown that introducing specific functional groups or changing the molecular structure can significantly affect the pharmacological properties of these compounds, making them more effective or selective in their action (Owa et al., 2002).

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-11-15(7-8-17(13)23-2)24(21,22)19-12-18(20)10-9-14-5-3-4-6-16(14)18/h3-8,11,19-20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCZXDZXLSAADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.